

An In-depth Technical Guide to N-Boc-Indole-2-Boronic Acid

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Compound of Interest

Compound Name: *N-Boc-indole-2-boronic acid*

Cat. No.: B1271545

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This guide provides comprehensive information for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and applications of **N-Boc-indole-2-boronic acid**.

Core Compound Data

N-Boc-indole-2-boronic acid, also known as 1-(tert-butoxycarbonyl)indole-2-boronic acid, is a valuable reagent in organic synthesis, particularly in the construction of complex molecules for drug discovery.^[1] Its chemical properties are summarized below.

Property	Value	References
Molecular Formula	C ₁₃ H ₁₆ BNO ₄	[1][2][3]
Molecular Weight	261.08 g/mol	[1][2][3]
CAS Number	213318-44-6	[1]
Appearance	White to off-white solid	[4][5]
Storage Temperature	-20°C	[2]

Synthesis Protocol

A common and effective method for the synthesis of **N-Boc-indole-2-boronic acid** is detailed below. This protocol is based on the lithiation of N-Boc-indole followed by reaction with a borate

ester.[4][6]

Materials:

- 1-Boc-indole
- Triisopropyl borate
- Tetrahydrofuran (THF)
- n-Butyllithium (nBuLi) or Lithium diisopropylamide (LDA)
- Dilute Hydrochloric acid (HCl)
- Ethyl acetate
- Anhydrous sodium sulfate
- Nitrogen gas (N₂)

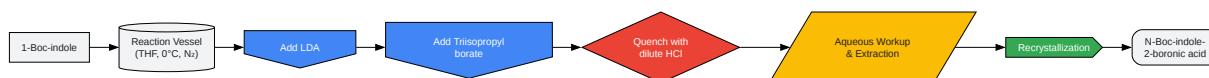
Experimental Procedure:

- In a flask under a nitrogen atmosphere, dissolve 1-Boc-indole (0.201 mol) in tetrahydrofuran (500 mL) and cool the mixture to 0°C.[4]
- Slowly add a 2 mol/L solution of LDA (0.241 mol) dropwise to the stirred solution.[4]
- After the addition of LDA, add triisopropyl borate (0.302 mol).[4]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
- Upon completion of the reaction, carefully adjust the pH of the solution to 7 with dilute HCl.[4]
- Perform a suction filtration and separate the filtrate. Retain the organic phase.[4]
- Extract the aqueous phase three times with ethyl acetate.[4]
- Combine all the organic phases and dry over anhydrous sodium sulfate.[4]

- Concentrate the solution under reduced pressure to obtain the crude product.[4]
- Recrystallize the crude product from ethyl acetate to yield off-white solid **N-Boc-indole-2-boronic acid**. [4]

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of **N-Boc-indole-2-boronic acid**.



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